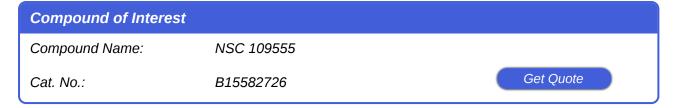


## Structural Analysis of NSC 109555: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**NSC 109555**, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a pivotal role in cell cycle arrest and apoptosis.[1][4] The discovery and characterization of **NSC 109555** have provided a valuable chemical probe for studying Chk2 function and a novel chemotype for the development of anticancer therapeutics. This technical guide provides a comprehensive structural and functional analysis of **NSC 109555**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

### **Chemical and Physical Properties**

**NSC 109555** is a bis-guanylhydrazone derivative with the following chemical properties:



Property	Value	Reference
Chemical Formula	C19H24N10O • 2CH3SO3H	[2]
Molecular Weight	600.7 g/mol	[2]
CAS Number	15427-93-7	[2]
Synonyms	DDUG, NCI C04808	[2]
SMILES	C/C(C1=CC=C(NC(NC2=CC= C(/C(C)=N/NC(N)=N)C=C2)=O )C=C1)=N\NC(N)=N.O=S(C) (O)=O.O=S(C)(O)=O	[2]
InChI	InChI=1S/C19H24N10O.2CH4 O3S/c1-11(26-28-17(20)21)13- 3-7-15(8-4-13)24-19(30)25-16- 9-5-14(6-10-16)12(2)27-29- 18(22)23;21-5(2,3)4/h3-10H,1- 2H3,(H4,20,21,28) (H4,22,23,29) (H2,24,25,30);21H3, (H,2,3,4)/b26-11+,27-12+;;	[2]

## **Mechanism of Action and Biological Activity**

**NSC 109555** functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[3][5] The crystal structure of the Chk2 catalytic domain in complex with **NSC 109555** (PDB ID: 2WOJ) confirms that the inhibitor binds to the ATP-binding pocket.[1][6] This binding prevents the phosphorylation of Chk2 substrates, thereby disrupting the DNA damage signaling cascade.

The primary biological activities of **NSC 109555** include:

 Inhibition of Chk2 Kinase Activity: NSC 109555 potently inhibits Chk2 autophosphorylation and the phosphorylation of its substrates, such as histone H1.[2][3]



- Induction of Autophagy: In L1210 leukemia cells, NSC 109555 has been shown to induce autophagy.[2]
- Potentiation of Chemotherapy: NSC 109555 enhances the cytotoxic effects of gemcitabine in pancreatic cancer cells by reducing gemcitabine-induced Chk2 phosphorylation and increasing the production of reactive oxygen species (ROS).[2]

#### **Quantitative Inhibitory Data**

The inhibitory activity of **NSC 109555** has been quantified against Chk2 and a panel of other kinases, demonstrating its high selectivity.

Kinase	IC50 (nM)	Reference
Chk2	200 - 240	[1][2]
Chk1	> 10,000	[1][3]
Brk	210	[2]
c-Met	6,000	[2]
IGFR	7,400	[2]
LCK	7,100	[2]
PIM-1	> 10,000	[1]

# Experimental Protocols Chk2 Kinase Assay

The inhibitory activity of **NSC 109555** against Chk2 was determined using an in vitro kinase assay. While the specific high-throughput screening protocol for the initial discovery of **NSC 109555** is not detailed in the primary literature, a general protocol for a Chk2 kinase assay is as follows:

Reaction Mixture Preparation: A master mix is prepared containing 1x Kinase assay buffer,
 500 μM ATP, and 1 mg/ml CHKtide substrate.



- Inhibitor Addition: Serial dilutions of NSC 109555 (or other test compounds) are added to the wells of a 96-well plate.
- Enzyme Addition: Diluted Chk2 enzyme is added to the wells to initiate the reaction.
- Incubation: The reaction plate is incubated at 30°C for 45 minutes.
- Reaction Termination and ADP Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. After a 45-minute incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
- Data Analysis: The luminescence is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.

#### X-ray Crystallography of Chk2-NSC 109555 Complex

The crystal structure of the catalytic domain of human Chk2 in complex with **NSC 109555** was solved to a resolution of 2.05 Å. The experimental details are summarized below:

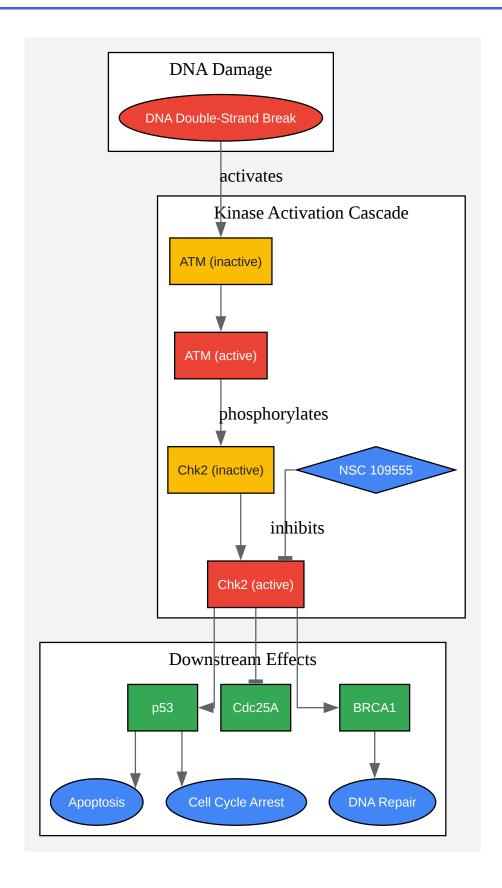
PDB ID 2W0J [1]  Expression System Escherichia coli [1]  Crystallization Method Hanging-drop vapor diffusion [1]	
Crystallization Method Hanging-drop vapor diffusion [1]	
Space Group P 32 2 1 [3]	
Unit Cell Dimensions (Å) a=90.85, b=90.85, c=93.53 [3]	
Resolution (Å) 50.0 - 2.05 [3]	
R-work / R-free 0.215 / 0.246 [3]	
Data Collection Source APS BEAMLINE 22-ID [3]	
Data Reduction Software HKL-3000 [3]	
Refinement Software REFMAC (5.4.0057) [3]	



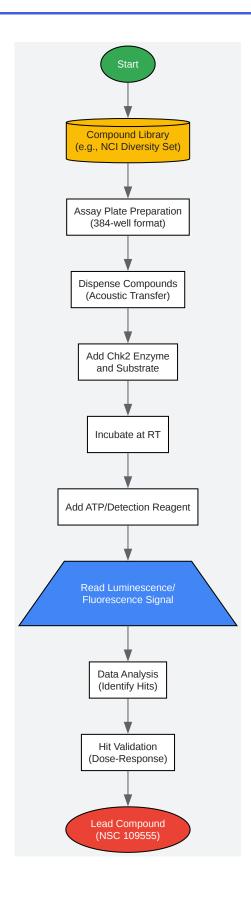
# Signaling Pathway and Experimental Workflow Visualizations ATM-Chk2 Signaling Pathway

Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.

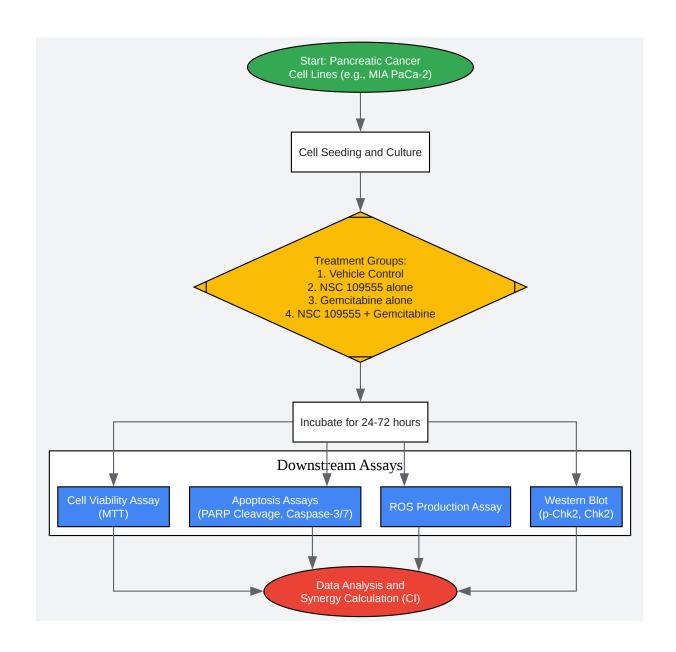












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- To cite this document: BenchChem. [Structural Analysis of NSC 109555: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582726#structural-analysis-of-nsc-109555]

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